molecular formula C19H26BFN2O4 B582193 tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate CAS No. 1333222-21-1

tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Cat. No.: B582193
CAS No.: 1333222-21-1
M. Wt: 376.235
InChI Key: NDPGUOHOTNZQAM-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C19H26BFN2O4 and its molecular weight is 376.235. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. It is obtained through substitution reactions and characterized by various spectroscopic methods like FTIR, NMR, and MS. The molecular structure is confirmed by X-ray diffraction and analyzed using density functional theory (DFT) to understand its physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

Role as an Intermediate in Biological Compounds

This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib, a medication used in cancer treatment. The synthesis process involves using starting materials like tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structure through MS and NMR spectrum analysis (Kong et al., 2016).

Applications in Chemical Reactions and Polymer Synthesis

This compound is also utilized in various chemical reactions and the synthesis of complex molecular structures. For instance, it is used in the N-1-difluoromethylation of functionalized indazole derivatives. This method provides a safer and convenient alternative for large-scale synthesis and can be extended to other indazole, benzotriazole, imidazole, indole, and pyrazole derivatives (Hong et al., 2020).

Contribution to Polymer-Based Technologies

In the field of polymer science, derivatives of this compound contribute to the development of water-soluble and fluorescence-emitting polymers. These polymers have applications in sensing and quantification technologies, where their fluorescence properties change in response to various stimuli, such as cationic quenchers and proteins (Zhang, Liu, & Cao, 2008).

Properties

IUPAC Name

tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BFN2O4/c1-11-12-9-13(20-26-18(5,6)19(7,8)27-20)14(21)10-15(12)23(22-11)16(24)25-17(2,3)4/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPGUOHOTNZQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(N=C3C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745347
Record name tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-21-1
Record name tert-Butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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